(1,4-Dimethylpiperidin-4-YL)methanol
Overview
Description
(1,4-Dimethylpiperidin-4-YL)methanol is a chemical compound with the molecular formula C8H17NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dimethylpiperidin-4-YL)methanol typically involves the reaction of piperidine derivatives with suitable reagents. One common method is the reduction of 1,4-dimethylpiperidin-4-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using similar reducing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(1,4-Dimethylpiperidin-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 1,4-dimethylpiperidin-4-one, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
(1,4-Dimethylpiperidin-4-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (1,4-Dimethylpiperidin-4-YL)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-piperidinemethanol: Another piperidine derivative with similar structural features.
4,4-Dimethylpiperidine: A related compound with different functional groups.
Uniqueness
(1,4-Dimethylpiperidin-4-YL)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(1,4-dimethylpiperidin-4-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(7-10)3-5-9(2)6-4-8/h10H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWZVJRTZQERAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857383-97-2 | |
Record name | (1,4-dimethylpiperidin-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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